2,4-Dichloro-6-methylbenzamide
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Overview
Description
2,4-Dichloro-6-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-methylbenzamide can be synthesized through the direct condensation of 2,4-dichloro-6-methylbenzoic acid with ammonia or an amine. This reaction typically occurs under acidic or basic conditions, often using a catalyst to enhance the reaction rate and yield. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used for substitution reactions. These reactions typically occur under mild to moderate temperatures.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield this compound derivatives with different functional groups .
Scientific Research Applications
2,4-Dichloro-6-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Similar structure but lacks the methyl group.
2,6-Dichlorobenzamide: Similar structure but with chlorine atoms at different positions.
4-Methylbenzamide: Similar structure but lacks the chlorine atoms.
Uniqueness
2,4-Dichloro-6-methylbenzamide is unique due to the specific arrangement of chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,4-dichloro-6-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDGRKNPQMLEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371080 |
Source
|
Record name | 2,4-dichloro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-27-0 |
Source
|
Record name | 2,4-dichloro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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